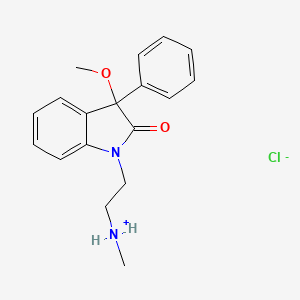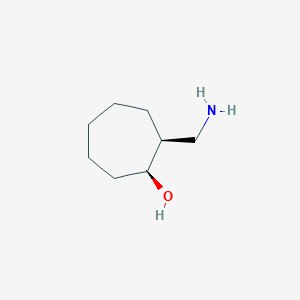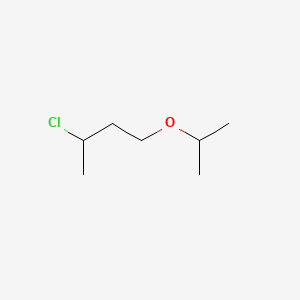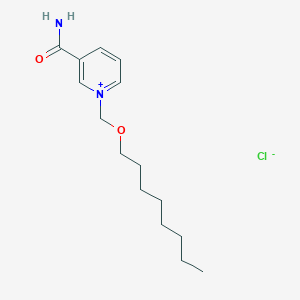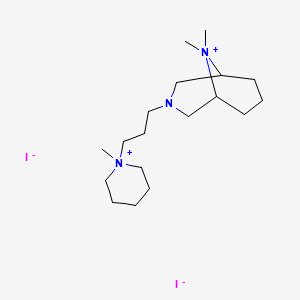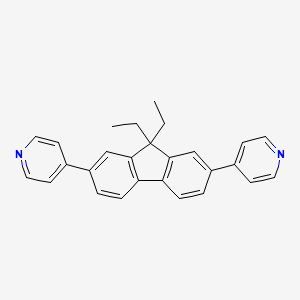
2,7-Bis(4-pyridyl)-9,9-diethylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(4-pyridyl)-9,9-diethylfluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two pyridyl groups attached at the 2 and 7 positions of the fluorene core, with diethyl groups at the 9 position. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Bis(4-pyridyl)-9,9-diethylfluorene can be synthesized via a Suzuki coupling reaction. This method involves the reaction of 2,7-dibromo-9,9-diethylfluorene with 4-pyridylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a scalable and efficient method for its synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(4-pyridyl)-9,9-diethylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the pyridyl groups to their corresponding amines.
Substitution: The pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amine-substituted fluorenes, and various substituted pyridyl derivatives.
Applications De Recherche Scientifique
2,7-Bis(4-pyridyl)-9,9-diethylfluorene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,7-Bis(4-pyridyl)-9,9-diethylfluorene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved include interactions with DNA and other biomolecules, where the compound can intercalate or bind, leading to changes in fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Bis(4-pyridyl)fluorene: Lacks the diethyl groups at the 9 position, resulting in different photophysical properties.
2,7-Bis(4-pyridyl)thiazolo[5,4-d]thiazole: Contains a thiazole ring, offering different electronic and structural characteristics.
3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Features triazole groups, leading to distinct coordination chemistry and applications.
Uniqueness
2,7-Bis(4-pyridyl)-9,9-diethylfluorene is unique due to its combination of pyridyl and diethyl groups, which confer specific photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise fluorescence characteristics and chemical stability.
Propriétés
Formule moléculaire |
C27H24N2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
4-(9,9-diethyl-7-pyridin-4-ylfluoren-2-yl)pyridine |
InChI |
InChI=1S/C27H24N2/c1-3-27(4-2)25-17-21(19-9-13-28-14-10-19)5-7-23(25)24-8-6-22(18-26(24)27)20-11-15-29-16-12-20/h5-18H,3-4H2,1-2H3 |
Clé InChI |
LPNHKDNMNBPTJN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(C=CC(=C2)C3=CC=NC=C3)C4=C1C=C(C=C4)C5=CC=NC=C5)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


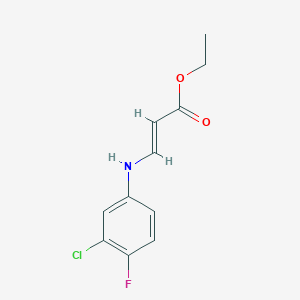


![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
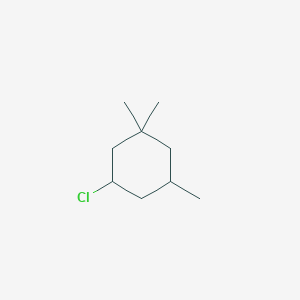


![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)
